2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid, also known by its chemical formula C₁₀H₁₁N₃O₂ and CAS number 49758-35-2, is a compound characterized by its unique structure that includes a pyrrolo[2,3-b]pyridine moiety. It has a molecular weight of approximately 205.22 g/mol and is notable for its high purity levels, often exceeding 98% in commercial preparations . This compound is primarily used in research settings due to its potential biological activities and applications.
Research indicates that 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid exhibits significant biological activity. It has been investigated for its potential role as a neurotransmitter or neuromodulator due to its structural similarity to other biologically active compounds. Studies suggest it may influence pathways related to neurotransmission and could have implications in neuropharmacology .
The synthesis of 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid typically involves multi-step organic synthesis techniques. Common methods include:
These methods require careful control of reaction conditions to ensure high yield and purity of the final product.
This compound finds applications primarily in the fields of:
Interaction studies involving 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid have focused on its binding affinities with various receptors and enzymes. Preliminary data suggest that it may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions. Detailed pharmacological profiling is necessary to elucidate these interactions further.
Several compounds share structural similarities with 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid. Here are a few notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
7-Azatryptophan | 1137-00-4 | An analog of tryptophan with potential neuroactive properties. |
Tryptophan | 73-22-3 | A well-known amino acid that serves as a precursor for serotonin. |
5-Hydroxytryptophan | 4350-09-8 | A direct precursor to serotonin with significant biological relevance. |
What distinguishes 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid from these similar compounds is its specific pyrrolo[2,3-b]pyridine structure, which may confer unique pharmacological properties not observed in other amino acids or their derivatives. This structural uniqueness could lead to distinct interactions with biological targets, making it an interesting candidate for further research in neuropharmacology and medicinal chemistry.
Irritant